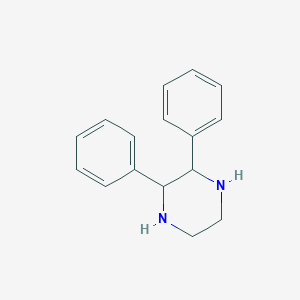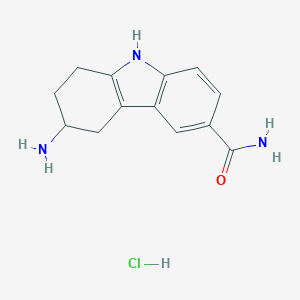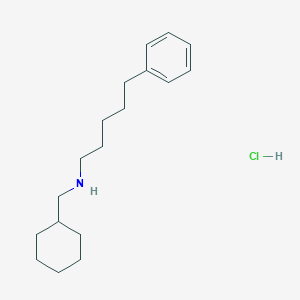![molecular formula C8H7N3O2 B114234 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione CAS No. 146950-63-2](/img/structure/B114234.png)
4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione, also known as MPP, is a heterocyclic compound that has gained attention in scientific research due to its unique properties. MPP has been studied for its potential use in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has also been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and cell survival.
Biochemical and Physiological Effects:
4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has also been shown to reduce oxidative stress and improve mitochondrial function. In vivo studies have demonstrated that 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione in lab experiments is its relatively low cost and ease of synthesis. 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione is also stable under normal laboratory conditions and has a long shelf-life. However, one limitation of using 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione. One area of interest is the development of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione-based therapies for the treatment of cancer and neurodegenerative diseases. Another area of interest is the use of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione in agriculture to improve crop yield and enhance plant growth. Additionally, the synthesis of novel materials using 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione as a precursor is an area of active research. Further studies are needed to fully understand the mechanism of action of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione and its potential applications in various fields.
Synthesis Methods
The synthesis of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione can be achieved through several methods, including the reaction of 2,3-diaminopyridine with methyl glyoxalate, or the reaction of 2,3-diaminopyridine with dimethyl oxalate in the presence of acetic acid. The purity of 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione can be improved through recrystallization from ethanol or methanol.
Scientific Research Applications
4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has been studied for its potential use in various fields, including medicine, agriculture, and material science. In medicine, 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as cancer and Alzheimer's. In agriculture, 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has been studied for its ability to enhance plant growth and improve crop yield. In material science, 4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has been used as a precursor for the synthesis of novel materials with unique properties.
properties
CAS RN |
146950-63-2 |
|---|---|
Product Name |
4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione |
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-methyl-1H-pyrido[3,4-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C8H7N3O2/c1-11-6-4-9-3-2-5(6)10-7(12)8(11)13/h2-4H,1H3,(H,10,12) |
InChI Key |
FUXUPTRORCDGQZ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CN=C2)NC(=O)C1=O |
Canonical SMILES |
CN1C2=C(C=CN=C2)NC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



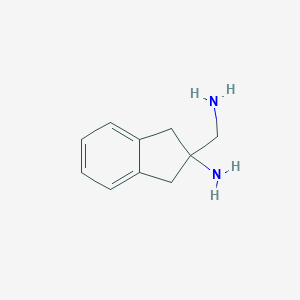
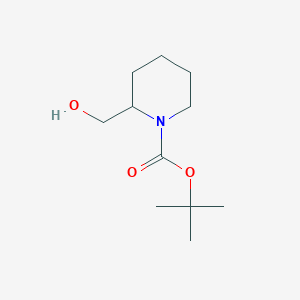
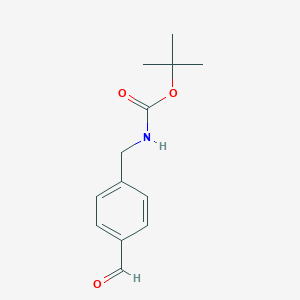

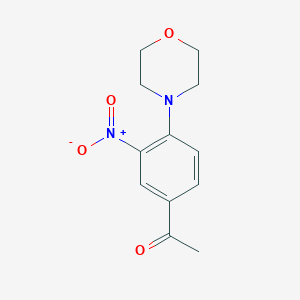

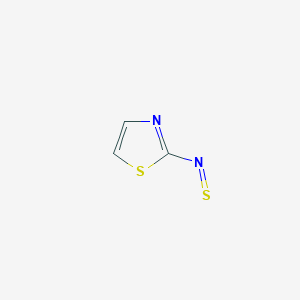
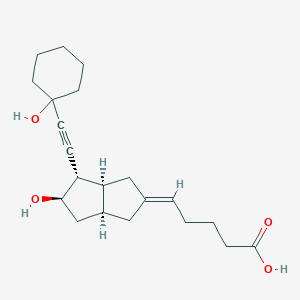
![(2S)-N-[(2S)-4-[(4R)-4-(tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide](/img/structure/B114169.png)
